Lincomycin-d3

LC-MS/MS quantification isotopic cross-interference bioanalytical method validation

Lincomycin-d3 is the requisite stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of lincomycin in biological and environmental matrices. Its +3 Da mass shift eliminates analyte cross-interference while maintaining near-identical extraction recovery (98–101%) and chromatographic behavior, fulfilling FDA, EMA, and GB/T 8381.3-2023 method validation requirements. This deuterated analog provides superior matrix effect compensation over unlabeled or structural analog standards, enabling precise residue monitoring, pharmacokinetic profiling, and forensic confirmation. Ideal for multi-residue veterinary drug panels and trace-level analysis where regulatory compliance and analytical accuracy are mandatory.

Molecular Formula C18H34N2O6S
Molecular Weight 409.6 g/mol
Cat. No. B13706032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLincomycin-d3
Molecular FormulaC18H34N2O6S
Molecular Weight409.6 g/mol
Structural Identifiers
SMILESCCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O
InChIInChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1/i3D3
InChIKeyOJMMVQQUTAEWLP-WVFSWRGUSA-N
Commercial & Availability
Standard Pack Sizes0.025 mg / 0.5 mg / 1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lincomycin-d3 for LC-MS Quantification: Deuterated Internal Standard Specifications


Lincomycin-d3 is a deuterium-labeled analog of the lincosamide antibiotic lincomycin, in which three hydrogen atoms are replaced by deuterium . It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of lincomycin in complex biological and environmental matrices . The compound has a molecular weight of 409.56 g/mol (molecular formula C18H31D3N2O6S), representing a +3 Da mass shift from unlabeled lincomycin (406.54 g/mol), which provides sufficient mass separation to avoid isotopic cross-interference while maintaining near-identical chromatographic and ionization behavior to the native analyte [1].

Why Lincomycin-d3 Cannot Be Replaced by Unlabeled Lincomycin or Structural Analogs in Regulated Quantitative Analysis


Substituting Lincomycin-d3 with unlabeled lincomycin or a structural analog internal standard introduces analytical error that cannot be fully corrected by external calibration. Unlabeled lincomycin, when used as an internal standard, co-elutes and co-ionizes with the target analyte but lacks mass differentiation, rendering it indistinguishable from the analyte in MS detection and precluding its use as an internal standard in MS-based assays [1]. Structural analog internal standards (e.g., clindamycin, ornidazole, nigericin), while mass-differentiated, exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies relative to lincomycin due to divergent physicochemical properties, resulting in incomplete compensation for matrix effects and sample preparation losses [2]. Stable isotope-labeled internal standards such as Lincomycin-d3 are explicitly required by regulatory bioanalytical method validation guidelines for accurate quantification in complex matrices where matrix effects and extraction variability are significant [3].

Lincomycin-d3 Differentiation Evidence: Quantitative Comparison Against Alternative Internal Standards


Mass Shift Sufficiency: Lincomycin-d3 (+3 Da) Meets Regulatory Minimum Mass Separation Requirements vs. Unlabeled Lincomycin (+0 Da)

Lincomycin-d3 provides a +3 Da mass shift relative to unlabeled lincomycin (MW: 409.56 vs. 406.54 g/mol), exceeding the minimum recommended mass difference of 4-5 mass units for stable isotope-labeled internal standards to avoid isotopic distribution cross-interference [1]. Unlabeled lincomycin, by contrast, offers 0 Da mass differentiation and is therefore unusable as an internal standard in MS-based assays due to complete spectral overlap with the analyte [2].

LC-MS/MS quantification isotopic cross-interference bioanalytical method validation SIL-IS selection

Recovery Normalization: Lincomycin-d3 Enables 98-101% Recovery Across Biological Matrices vs. Structural Analog Variability

In a validated LC-MS/MS method using Lincomycin-d3 as the internal standard, recovery rates of 98-101% were achieved across all studied concentrations in chicken feathers and edible tissues following Florisil SPE cleanup [1]. In contrast, methods employing structural analog internal standards such as ornidazole for lincomycin quantification in pharmaceutical dosage forms reported average recoveries of 100.8±0.1% to 101.8±0.7%, but these values were obtained in relatively clean pharmaceutical matrices rather than complex biological samples and do not correct for matrix-dependent extraction losses that vary between structurally dissimilar compounds [2].

extraction recovery SPE method validation biological matrices pharmacokinetic studies

Matrix Effect Compensation: SIL-IS Methodology with Lincomycin-d3 Effectively Compensates for Matrix Effects vs. Non-Isotopic Approaches

In a validated biomonitoring method for determining lincomycin in human urine by LC-MS/MS, the use of isotope-labeled internal standards (including Lincomycin-d3) effectively compensated for matrix effects [1]. In contrast, a method for lincomycin in eggs using nigericin as a qualitative structural analog internal standard required sample dilution, optimized chromatographic conditions, and reduced injection volume to control matrix effects, as the analog IS did not fully co-elute with or mirror the ionization behavior of lincomycin [2]. The SIL-IS approach eliminates the need for such compensatory adjustments that reduce method sensitivity.

matrix effect compensation ion suppression LC-MS/MS bioanalysis regulatory compliance

Isotopic Purity Specifications: Lincomycin-d3 Achieves >95% to >99% d3 Enrichment vs. Unlabeled d0 Contamination Risk

Lincomycin-d3 is commercially available with isotopic purity specifications ranging from >95% to >99.9% d3 enrichment (with d0 = 0.00%), as verified by HPLC, HRMS, and NMR analysis [1]. Lower isotopic purity (<95% d3) results in elevated d0 carryover, which contributes to background signal at the unlabeled lincomycin mass channel, artificially elevating the lower limit of quantification (LLOQ) and compromising accuracy at trace concentrations [2]. Unlabeled lincomycin preparations have no isotopic enrichment and are wholly unsuitable for internal standard use in MS methods.

isotopic enrichment d0 carryover method LOQ quantitative accuracy

Regulatory Method Alignment: Lincomycin-d3 Supports Quantification Limits of 10-73 µg/kg Across Biological Matrices

Methods employing Lincomycin-d3 as the SIL-IS achieve quantification limits of 10-73 µg/kg across various biological matrices, meeting the sensitivity requirements for veterinary drug residue monitoring in food safety applications [1]. The Chinese national standard GB/T 8381.3-2023 specifies an LC-MS/MS method for the determination of lincosamides (including lincomycin, clindamycin, clindamycin phosphoric acid ester, and pirlimycin) in feeds, establishing detection limits and quantification limits that can be met using appropriately selected SIL-IS such as Lincomycin-d3 [2].

LOQ food safety veterinary drug residue regulatory compliance GB/T 8381.3-2023

Lincomycin-d3 Application Scenarios: Where This Deuterated Internal Standard Delivers Definitive Analytical Value


Regulated Bioanalytical Method Validation for Pharmacokinetic Studies

Lincomycin-d3 is the appropriate internal standard for LC-MS/MS methods requiring validation per FDA/EMA bioanalytical guidelines. The +3 Da mass shift provides unambiguous MS/MS channel separation from unlabeled lincomycin , while its near-identical physicochemical properties ensure matched extraction recovery (98-101%) and matrix effect compensation across the analytical run [1]. This enables accurate quantification of lincomycin in plasma, urine, and tissue homogenates over linear ranges of 5-100 ng/mL, supporting preclinical and clinical pharmacokinetic studies where precise concentration-time profiles are required [2].

Veterinary Drug Residue Monitoring in Food-Producing Animals

For regulatory residue monitoring programs governed by standards such as GB/T 8381.3-2023, Lincomycin-d3 enables the achievement of LOQ values between 10-73 µg/kg in complex matrices including muscle, liver, kidney, and eggs [1]. The SIL-IS approach compensates for matrix-dependent ion suppression that would otherwise compromise quantification accuracy at trace concentrations, ensuring that residue levels are accurately determined relative to established maximum residue limits (MRLs) [2].

Multi-Residue Antibiotic Screening in Environmental and Food Matrices

In multi-class veterinary drug residue methods analyzing 17-62 compounds simultaneously, Lincomycin-d3 serves as the designated SIL-IS for the lincosamide channel . Its deuterium labeling (+3 Da) enables specific MS/MS transition monitoring without interference from other co-eluting antibiotics, while its matched chromatographic retention time to native lincomycin ensures that matrix effects affecting the analyte are proportionally reflected in the internal standard response [1]. This is critical for accurate quantification in complex matrices such as wastewater, animal feed, and seafood where matrix complexity and analyte diversity are high [2].

Forensic Toxicology Confirmation of Lincomycin Exposure

In forensic applications requiring definitive confirmation and quantification of lincomycin in postmortem blood samples, Lincomycin-d3 provides the analytical specificity and quantitative accuracy needed for medicolegal interpretation. Validated LC-MS/MS methods using Lincomycin-d3 have been established for human blood analysis with linearity demonstrated over 5-100 ng/mL, supporting application to allergy and adverse reaction case investigations where precise exposure quantification is required . The use of SIL-IS eliminates false-positive results from matrix interferences that could confound structural analog internal standard methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lincomycin-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.